3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride
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Overview
Description
3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride is a compound with significant interest in organic synthesis and medicinal chemistry. It is known for its unique four-membered ring structure, which imparts considerable ring strain, making it highly reactive under appropriate conditions . This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with formaldehyde and subsequent carboxylation . The reaction conditions often require a base such as sodium hydroxide and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-carboxyazetidine derivatives, while substitution reactions can produce a wide range of substituted azetidines .
Scientific Research Applications
3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive towards nucleophiles and electrophiles . This reactivity allows it to participate in various biochemical pathways and exert its effects on target molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Similar in structure but lacks the hydroxymethyl group.
Pyrrolidine-3-ol: A five-membered ring analog with different reactivity and stability.
Uniqueness
3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
3-(hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-5(4(8)9)1-6-2-5;/h6-7H,1-3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGNBHPWAHHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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